molecular formula C19H20FNO2S B2827534 (E)-N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-(4-(methylthio)phenyl)acrylamide CAS No. 1798414-14-8

(E)-N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-(4-(methylthio)phenyl)acrylamide

Cat. No.: B2827534
CAS No.: 1798414-14-8
M. Wt: 345.43
InChI Key: QERLXDBKJFPAFA-DHZHZOJOSA-N
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Description

(E)-N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-(4-(methylthio)phenyl)acrylamide is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-(4-(methylthio)phenyl)acrylamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the intermediate: The initial step involves the reaction of 3-fluorobenzaldehyde with methoxyethylamine to form an imine intermediate.

    Addition of the acrylamide moiety: The imine intermediate is then reacted with 4-(methylthio)phenylacrylic acid under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-(4-(methylthio)phenyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl group in the acrylamide moiety can be reduced to an amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-(4-(methylthio)phenyl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding. Its structural features make it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound could be explored for its therapeutic potential. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (E)-N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-(4-(methylthio)phenyl)acrylamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxyethyl and fluorophenyl groups can enhance binding affinity and specificity, while the acrylamide moiety may participate in covalent interactions with target proteins.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-(2-(3-chlorophenyl)-2-methoxyethyl)-3-(4-(methylthio)phenyl)acrylamide
  • (E)-N-(2-(3-fluorophenyl)-2-ethoxyethyl)-3-(4-(methylthio)phenyl)acrylamide
  • (E)-N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-(4-(methylsulfonyl)phenyl)acrylamide

Uniqueness

(E)-N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-(4-(methylthio)phenyl)acrylamide is unique due to the presence of both the fluorophenyl and methoxyethyl groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups provides a distinct profile compared to similar compounds, potentially offering advantages in specific applications.

Properties

IUPAC Name

(E)-N-[2-(3-fluorophenyl)-2-methoxyethyl]-3-(4-methylsulfanylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNO2S/c1-23-18(15-4-3-5-16(20)12-15)13-21-19(22)11-8-14-6-9-17(24-2)10-7-14/h3-12,18H,13H2,1-2H3,(H,21,22)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QERLXDBKJFPAFA-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C=CC1=CC=C(C=C1)SC)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(CNC(=O)/C=C/C1=CC=C(C=C1)SC)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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